Dimethyl L-isothiocyanatosuccinate

描述

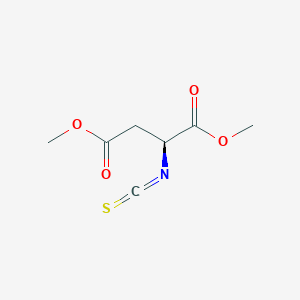

Dimethyl L-isothiocyanatosuccinate is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of 203.216 g/mol It is a derivative of succinic acid, where the hydrogen atoms are replaced by dimethyl and isothiocyanato groups

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:

Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.

化学反应分析

Types of Reactions

Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.

Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.

科学研究应用

Dimethyl L-isothiocyanatosuccinate has a wide range of applications in scientific research, including:

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.

相似化合物的比较

Similar Compounds

- Dimethyl isothiocyanatosuccinate

- Dimethyl 2-isothiocyanatosuccinate

- Dimethyl N-(thioxomethylene)aspartate

Uniqueness

Dimethyl L-isothiocyanatosuccinate is unique due to its specific configuration and the presence of both dimethyl and isothiocyanato groups. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications.

生物活性

Dimethyl L-isothiocyanatosuccinate (DMITC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of DMITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isothiocyanates

Isothiocyanates (ITCs), including DMITC, are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. They are known for their antioxidant , anti-inflammatory , and anticancer properties. The biological activity of ITCs is largely attributed to their ability to modulate various cellular pathways, including those involved in detoxification and oxidative stress response.

- Antioxidant Activity : DMITC exhibits significant antioxidant properties by inducing the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help neutralize reactive oxygen species (ROS) .

- Anti-inflammatory Effects : DMITC has been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. This suppression is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

- Anticancer Properties : Research indicates that DMITC can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. This effect is associated with the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Anti-cancer Activity

A recent study investigated the effects of DMITC on human breast cancer cells (MCF-7). The results demonstrated that treatment with DMITC led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted a dose-dependent relationship, with higher concentrations resulting in greater cytotoxic effects .

Study 2: Anti-inflammatory Mechanisms

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, DMITC treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α. The mechanism was linked to the inhibition of NF-κB activation, suggesting that DMITC could be a potential therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of DMITC

| Biological Activity | Cell Type/Model | Concentration | Effect |

|---|---|---|---|

| Antioxidant | Endothelial cells | 10 µM | Reduced ROS levels |

| Anti-inflammatory | Macrophages | 5-20 µM | Decreased TNF-α, IL-6 |

| Anticancer | MCF-7 cells | 25-100 µM | Induced apoptosis via caspase activation |

属性

IUPAC Name |

dimethyl (2S)-2-isothiocyanatobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153442 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121928-38-9 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。